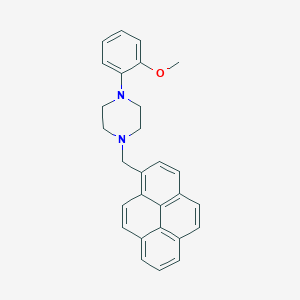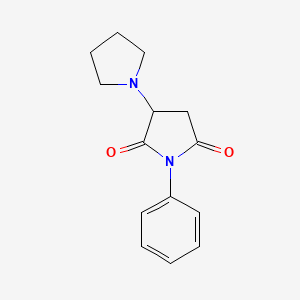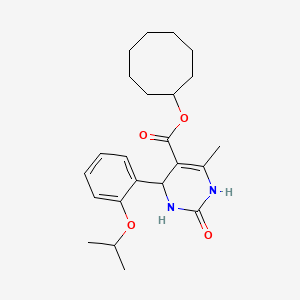![molecular formula C33H21N3O2 B5214342 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one](/img/structure/B5214342.png)
6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This molecule belongs to the class of benzo[e]perimidines and has been studied extensively for its mechanism of action and physiological effects.
Mécanisme D'action
The mechanism of action of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the inhibition of various cellular pathways that are involved in cancer cell proliferation, neurodegeneration, and inflammation. The compound has been shown to inhibit the activity of various enzymes such as cyclin-dependent kinases, which are involved in cell cycle regulation. It also inhibits the activity of beta-secretase, which is responsible for the formation of amyloid-beta plaques in Alzheimer's disease. Additionally, the compound inhibits the production of various inflammatory cytokines such as interleukin-6 and tumor necrosis factor-alpha.
Biochemical and Physiological Effects:
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has been shown to exhibit various biochemical and physiological effects in vitro and in vivo. It has been found to induce apoptosis in cancer cells by activating the caspase pathway. The compound also inhibits the migration and invasion of cancer cells by regulating the expression of various genes involved in metastasis. In Alzheimer's disease, the compound has been shown to reduce the formation of amyloid-beta plaques and improve cognitive function in animal models. Furthermore, the compound has been shown to exhibit anti-inflammatory effects by reducing the production of various inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has several advantages and limitations for lab experiments. One of the advantages is its potent anti-cancer activity, which makes it a potential candidate for the development of anti-cancer drugs. The compound is also relatively easy to synthesize and purify, which makes it readily available for research purposes. However, one of the limitations is the lack of in vivo studies, which limits the understanding of its pharmacokinetics and toxicity. Additionally, the compound has not been extensively studied for its potential side effects, which may limit its clinical application.
Orientations Futures
There are several future directions for the research on 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one. One of the directions is to investigate its potential as a therapeutic agent for other diseases such as cardiovascular diseases and diabetes. Another direction is to study its pharmacokinetics and toxicity in vivo to determine its safety and efficacy for clinical use. Additionally, the compound can be modified to improve its potency and selectivity for specific cellular pathways, which may enhance its therapeutic potential.
Méthodes De Synthèse
The synthesis of 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one involves the reaction of 4-phenoxyaniline and 2-phenyl-7H-benzo[e]perimidin-7-one in the presence of a catalyst such as palladium on carbon. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or dimethylformamide. The resulting compound is then purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
The compound 6-[(4-phenoxyphenyl)amino]-2-phenyl-7H-benzo[e]perimidin-7-one has been studied for its potential therapeutic applications in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. The compound has been found to exhibit potent anti-cancer activity by inducing apoptosis in cancer cells and inhibiting tumor growth. It has also been studied for its potential use as a neuroprotective agent in Alzheimer's disease by preventing the formation of amyloid-beta plaques in the brain. Furthermore, the compound has been shown to possess anti-inflammatory activity by inhibiting the production of inflammatory cytokines.
Propriétés
IUPAC Name |
6-(4-phenoxyanilino)-2-phenylbenzo[e]perimidin-7-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H21N3O2/c37-32-26-14-8-7-13-25(26)31-29-27(35-33(36-31)21-9-3-1-4-10-21)19-20-28(30(29)32)34-22-15-17-24(18-16-22)38-23-11-5-2-6-12-23/h1-20,34H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGIXTZDMFHTYFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=C4C(=C(C=C3)NC5=CC=C(C=C5)OC6=CC=CC=C6)C(=O)C7=CC=CC=C7C4=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
491.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(4-Phenoxyanilino)-2-phenylbenzo[e]perimidin-7-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![5-{[5-(2-methoxy-4-nitrophenyl)-2-furyl]methylene}-3-(2-propyn-1-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B5214314.png)
![N-cyclopentyl-N',N'-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)succinamide](/img/structure/B5214321.png)

![5-(2-methoxyphenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5214330.png)
![7-(4-ethylphenyl)-3-methyl-4H,6H-pyrrolo[3',4':4,5][1,3]thiazolo[2,3-c][1,2,4]triazine-4,6,8(7H)-trione](/img/structure/B5214331.png)
![N-[1-(2-phenylethyl)-3-piperidinyl]cyclopentanecarboxamide](/img/structure/B5214335.png)
![N-isopropyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-methyl-3-nitrobenzamide](/img/structure/B5214350.png)
